molecular formula C6H9ClO5S B6208207 methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate CAS No. 2731010-23-2

methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate

Cat. No.: B6208207
CAS No.: 2731010-23-2
M. Wt: 228.7
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Description

Methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate is a chemical compound with a unique structure that includes a chloromethyl group and a dioxo-oxathiolane ring

Properties

CAS No.

2731010-23-2

Molecular Formula

C6H9ClO5S

Molecular Weight

228.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

Methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dioxo-oxathiolane ring may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.

    Methyl 4-(hydroxymethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate: Contains a hydroxymethyl group, leading to different reactivity.

    Methyl 4-(methylthio)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate: Features a methylthio group, which can undergo different chemical reactions.

Uniqueness

Methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

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